molecular formula C16H19NO4S B273474 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide

3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B273474
M. Wt: 321.4 g/mol
InChI Key: CJLDYWNUVWYGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CB-13, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is mainly expressed in the central nervous system.

Mechanism of Action

3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide exerts its effects by binding to the CB1 receptor and activating downstream signaling pathways. Activation of the CB1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways are involved in various cellular processes, including gene expression, cell growth, and differentiation.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can reduce pain sensitivity in animal models of neuropathic pain. 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. Additionally, 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, one limitation of using 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is its potential toxicity. Studies have shown that high doses of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can cause liver damage and other adverse effects in animals.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the development of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide analogs with improved potency and selectivity for the CB1 receptor. Another area of interest is the development of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide-based therapies for various neurological disorders, including neuropathic pain and epilepsy. Additionally, further research is needed to better understand the long-term effects of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide on the liver and other organs.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. The purity and identity of the compound are confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, including pain management, neuroprotection, and cancer treatment. Studies have shown that 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has a higher affinity for CB1 receptors than the endogenous cannabinoid anandamide, making it a potent agonist of the CB1 receptor. 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have a low affinity for the CB2 receptor, which is mainly expressed in the immune system. This selectivity for the CB1 receptor makes 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide a potential therapeutic agent for various neurological disorders, including neuropathic pain, multiple sclerosis, and epilepsy.

properties

Product Name

3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-12(13-7-5-4-6-8-13)17-22(18,19)14-9-10-15(20-2)16(11-14)21-3/h4-12,17H,1-3H3

InChI Key

CJLDYWNUVWYGID-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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